(E)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H13NO2S2 and its molecular weight is 315.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Catalysis
The compound is relevant in the context of chemical synthesis, particularly in reactions involving furans and thiophenes. For instance, studies on C-H bond activation and borylation of furans and thiophenes demonstrate the significance of related compounds in catalytic processes. The research by Hatanaka, Ohki, and Tatsumi (2010) elaborates on this, showcasing the use of an iron-methyl complex for activating C-H bonds in furan and thiophene, leading to aryl complexes (Hatanaka, T., Ohki, Y., & Tatsumi, K. (2010).
Food Chemistry
In food chemistry, furan and acrylamide derivatives are studied for their potential toxic effects and ways to mitigate their presence in food products. Anese et al. (2013) provide insights into strategies to reduce acrylamide and furanic compounds in foods, highlighting the importance of these compounds in industrial food safety practices (Anese, M., Manzocco, L., Calligaris, S., & Nicoli, M. (2013).
Organic Chemistry and Synthesis
The compound's relevance is also seen in organic chemistry, where derivatives of furan and thiophene are synthesized for various applications. Pevzner (2021) discusses the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, illustrating the complex reactions and products that can be derived from furan and thiophene compounds (Pevzner, L. M. (2021).
Pharmaceutical Research
In pharmaceutical research, derivatives of furan and thiophene are explored for their cytotoxic activities. A study by Sa̧czewski et al. (2004) investigates the in vitro cytotoxic potency of acrylonitriles substituted with various furan and thiophene rings on human cancer cell lines, indicating the potential therapeutic applications of these compounds (Sa̧czewski, F., Reszka, P., Gdaniec, M., Grünert, R., & Bednarski, P. (2004).
Solar Cell Applications
In the field of solar cell technology, derivatives of furan and thiophene are utilized in the engineering of organic sensitizers. Kim et al. (2006) report on the synthesis of novel organic sensitizers comprising these derivatives, demonstrating their high efficiency in converting photons to current, which is pivotal for solar cell technology (Kim, S., Lee, J. K., Kang, S., Ko, J., Yum, J., Fantacci, S., De Angelis, F., Di Censo, D., Nazeeruddin, Md. K., & Grätzel, M. (2006).
Properties
IUPAC Name |
(E)-3-thiophen-3-yl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c18-16(6-3-12-7-9-20-11-12)17-10-13-4-5-14(19-13)15-2-1-8-21-15/h1-9,11H,10H2,(H,17,18)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXCPPHOPRNVPG-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.